molecular formula C13H22ClN3O3 B2552533 N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide CAS No. 2411221-93-5

N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide

Cat. No. B2552533
CAS RN: 2411221-93-5
M. Wt: 303.79
InChI Key: LHELNQGIPQVCDQ-UHFFFAOYSA-N
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Description

N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide, also known as CCPACC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CCPACC is a cyclic amide that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide is not fully understood, but research suggests that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide is that it has been shown to have low toxicity, making it a safer choice for use in laboratory experiments. Additionally, this compound is relatively easy to synthesize, which makes it a more accessible compound for researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several potential future directions for research on N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide. One possibility is to further investigate its anti-tumor properties, particularly in the context of specific types of cancer. Additionally, research could focus on understanding the mechanism of action of this compound, which could help to identify other potential therapeutic applications. Finally, research could explore the potential of this compound as a drug delivery system, as its cyclic structure may allow it to be used to target specific tissues or cells.

Synthesis Methods

N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminopentan-1-ol with 2-chloropropionyl chloride to form a chloropropanoyl derivative, which is then reacted with azetidine-3-carboxylic acid to form this compound.

Scientific Research Applications

N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Research has shown that this compound has anti-tumor properties, and may be effective in inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(3-carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3O3/c1-4-13(5-2,12(15)20)16-10(18)9-6-17(7-9)11(19)8(3)14/h8-9H,4-7H2,1-3H3,(H2,15,20)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHELNQGIPQVCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)NC(=O)C1CN(C1)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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